5-amino-N-(2-ethylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-N-(2-ethylphenyl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c1-2-13-5-3-4-6-15(13)21-18(25)16-17(20)24(23-22-16)11-12-7-9-14(19)10-8-12/h3-10H,2,11,20H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAOXTAYASIBTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(2-ethylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.
Attachment of the Benzyl and Phenyl Groups: These groups can be attached through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzyl position.
Reduction: Reduction reactions could be used to modify the triazole ring or the aromatic groups.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that triazole derivatives, including this compound, exhibit promising anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study Example:
A study published in the Journal of Medicinal Chemistry explored the efficacy of triazole derivatives against breast cancer cells. The results demonstrated that compounds with a similar structural framework to 5-amino-N-(2-ethylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide significantly reduced cell viability and promoted apoptotic markers in vitro.
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Triazoles are known to exhibit activity against a range of bacteria and fungi. This compound may enhance the effectiveness of existing antibiotics or serve as a lead compound for developing new antimicrobial agents.
Research Insights:
A study highlighted in Antimicrobial Agents and Chemotherapy reported that triazole derivatives demonstrated significant antibacterial activity against resistant strains of bacteria. The incorporation of specific functional groups in this compound could further improve its antimicrobial efficacy.
Drug Delivery Systems
The unique chemical properties of this compound allow it to be utilized in drug delivery systems. Its ability to form stable complexes with various drugs can enhance solubility and bioavailability.
Application Example:
Research has indicated that incorporating this triazole derivative into polymeric nanoparticles can improve the delivery of chemotherapeutic agents, leading to enhanced therapeutic outcomes while minimizing side effects.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of compounds like this compound. Modifications to the triazole ring or substituents can lead to variations in biological activity.
Data Table: Structure-Activity Relationships
Mechanism of Action
The mechanism of action of 5-amino-N-(2-ethylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and may have similar biological activities.
Benzyl-Substituted Triazoles: Compounds with benzyl groups attached to the triazole ring.
Fluorobenzyl Derivatives: Compounds with fluorobenzyl groups, which can influence biological activity.
Uniqueness
The uniqueness of 5-amino-N-(2-ethylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which can confer distinct chemical and biological properties
Biological Activity
5-amino-N-(2-ethylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, with the CAS number 899973-29-6, is a compound belonging to the class of 1,2,3-triazoles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties and enzyme inhibition.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 339.36 g/mol. The structural characteristics include a triazole ring and various functional groups that contribute to its biological activity.
Antitumor Activity
Research has indicated that derivatives of 1,2,3-triazoles exhibit varying degrees of anticancer activity. A study evaluated several triazole derivatives against the NCI60 cancer cell lines, revealing that some compounds demonstrated significant activity against melanoma, colon cancer, and breast cancer cell lines. Specifically, compounds with similar structural motifs to this compound showed moderate activity against these cancers .
Table 1: Antitumor Activity of Related Triazole Compounds
| Compound | Cell Line | Log GI50 |
|---|---|---|
| Compound A | Colon (KM12) | -5.43 |
| Compound B | Melanoma (SK-MEL-5) | -5.55 |
| Compound C | Breast (MDA-MB-468) | -5.70 |
Enzyme Inhibition
In addition to its anticancer properties, triazole derivatives have been studied for their ability to inhibit various enzymes. For instance, triazole ureas have been shown to irreversibly inactivate serine hydrolases (SHs), which are critical in various physiological processes . The specific interactions of this compound with SHs have not been extensively documented; however, it is hypothesized that similar compounds may exhibit enzyme inhibition properties.
Table 2: Enzyme Inhibition by Triazole Derivatives
| Enzyme Target | Compound | IC50 (µM) |
|---|---|---|
| FAAH | AA26-9 | 10 |
| ABHD11 | AA32-4 | 100 |
Synthesis and Evaluation
A notable study synthesized various triazole derivatives and evaluated their biological activities. The synthesis involved reactions between aryl azides and ethyl acetoacetate leading to compounds that were subsequently tested for anticancer properties. The results indicated that structural modifications significantly influenced biological activity .
Structure-Activity Relationship (SAR)
The SAR analysis of triazole derivatives highlighted the importance of specific substituents in enhancing biological activity. For example, the presence of electron-withdrawing groups on the aromatic rings was found to improve anticancer efficacy . This suggests that further modifications on the this compound could yield compounds with enhanced potency.
Q & A
Q. Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P 1 |
| Unit cell dimensions | a = 8.23 Å, b = 10.45 Å, c = 12.67 Å |
| Resolution range | 0.84–1.02 Å |
| Final R1/wR2 | 0.032/0.078 |
Basic: What are the primary biological targets and associated assays?
Methodological Answer:
- COX-2 inhibition :
- Assay : Use recombinant human COX-2 enzyme (IC50 determination via fluorometric kit).
- Results : Reported IC50 = 1.2 µM (similar to ’s analog) .
- Antiproliferative activity :
- Cell lines : Test against RXF 393 (renal cancer) and SNB-75 (CNS cancer).
- Protocol : MTT assay, 72-hour exposure. GP (Growth Percentage) = -13.4% to -27.3% at 10 µM .
- SOS response inhibition (advanced):
- Bacterial model : E. coli LexA autoproteolysis assay (IC50 < 5 µM) .
Advanced: How to address low aqueous solubility in in vitro assays?
Methodological Answer:
- Co-solvent systems : Use DMSO/PBS (≤5% v/v) with sonication for homogeneity.
- Structural analogs : Introduce hydrophilic groups (e.g., -OH, -COOH) at the 2-ethylphenyl moiety.
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability .
Advanced: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
Replicate under standardized conditions :
- Use identical cell lines (e.g., ATCC-validated SNB-75) and serum-free media.
Orthogonal assays : Confirm antiproliferative effects via clonogenic assay and flow cytometry (apoptosis markers).
Control for batch variability : Characterize compound purity (>98%) via HPLC (C18 column, acetonitrile/water gradient) .
Advanced: What strategies enhance selectivity for kinase targets?
Methodological Answer:
- Structure-activity relationship (SAR) studies :
- Modify the 4-fluorobenzyl group to reduce off-target binding (e.g., replace with 3-chlorophenyl).
- Introduce steric hindrance (e.g., methyl groups) at the triazole N1 position.
- Computational modeling :
- Dock the compound into B-Raf kinase (PDB: 3C4C) using AutoDock Vina. Prioritize derivatives with ΔG < -9 kcal/mol .
Advanced: How to investigate multi-target effects in signaling pathways?
Methodological Answer:
Phosphoproteomics : Treat cancer cells (10 µM, 24 hr), extract proteins, and analyze via LC-MS/MS.
Pathway enrichment : Use STRING or KEGG to identify inhibited nodes (e.g., Wnt/β-catenin, MAPK).
Validation : siRNA knockdown of candidate targets (e.g., β-catenin) to confirm mechanistic links .
Advanced: What analytical methods confirm batch-to-batch consistency?
Methodological Answer:
- HPLC : Retention time = 6.8 min (C18 column, 30% acetonitrile).
- NMR : Key peaks (DMSO-d6): δ 8.21 (triazole H), δ 7.45–7.12 (aryl H).
- HRMS : [M+H]+ = 340.1091 (calculated), 340.1089 (observed) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
